Nonaethylene Glycol Monomethyl Ether

描述

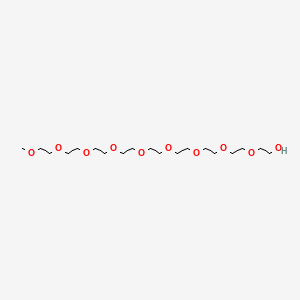

Nonaethylene Glycol Monomethyl Ether (also known as 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-ol) is a compound with the molecular formula C19H40O10 . It is a transparent and odorless liquid that serves as a versatile solvent across diverse industries, including pharmaceuticals, paints, and inks . This compound has gained prominence for its solvent properties, facilitating the solubility of drugs and enhancing their permeability through cell membranes .

Synthesis Analysis

The synthesis of Nonaethylene Glycol Monomethyl Ether involves several steps . The process starts with the reaction of a compound of formula (I), where LG is a suitable leaving group, with triethylene glycol monomethyl ether in the presence of a coupling agent. This prepares hexaethylene glycol monobenzyl monomethyl ether. This compound is then hydrogenated to prepare hexaethylene glycol monomethyl ether. The hexaethylene glycol monomethyl ether is then reacted with a compound of formula (I) in the presence of a coupling agent to prepare nonaethylene glycol monobenzyl monomethyl ether. Finally, nonaethylene glycol monobenzyl monomethyl ether is hydrogenated to prepare nonaethylene glycol monomethyl ether .Molecular Structure Analysis

The molecular weight of Nonaethylene Glycol Monomethyl Ether is 428.515 Da . It has 10 hydrogen bond acceptors and 1 hydrogen bond donor .Chemical Reactions Analysis

Nonaethylene Glycol Monomethyl Ether is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The hydrophilic PEG spacer increases solubility in aqueous media .Physical And Chemical Properties Analysis

Nonaethylene Glycol Monomethyl Ether has a density of 1.1±0.1 g/cm3, a boiling point of 490.1±40.0 °C at 760 mmHg, and a flash point of 250.2±27.3 °C . It has a molar refractivity of 107.3±0.3 cm3, a polar surface area of 103 Å2, and a molar volume of 396.9±3.0 cm3 .科学研究应用

Crystallinity and Molecular Structure

Nonaethylene glycol monomethyl ether and similar ethylene oxide oligomers exhibit crystalline properties, which can be characterized through X-ray scattering, Raman scattering, infrared spectroscopy, and differential scanning calorimetry. This crystallinity is akin to that seen in high molecular weight poly(ethylene oxide), with a lamellar crystal habit. The insights into the crystalline structure of such ethers are important for understanding their physical properties and applications in material science and polymer chemistry (Marshall et al., 1981).

Metal-ion Complexation

The ability of noncyclic poly(oxyethylene) derivatives, including nonaethylene glycol monomethyl ether, to complex with alkali and alkaline earth metal ions has been studied. These compounds exhibit strong extracting power for certain metal ions, akin to crown ethers. The number of oxyethylene units in the compound significantly impacts its extracting abilities, with a higher number of units enhancing this property. Such complexation abilities have implications in fields like analytical chemistry and environmental science (Yanagida et al., 1977).

Molecular Self-Organization in Surfactant Systems

In studies focusing on nonionogenic surfactants like decaethylene glycol monododecyl ether, molecular self-organization in aqueous solutions and liquid-crystalline states have been characterized. This is particularly relevant for understanding the behavior of surfactants in various phases and can inform applications in detergents, emulsifiers, and in the pharmaceutical industry (Selivanova et al., 2008).

Surfactant Behavior and Micellar Size Changes

Nonaethylene glycol derivatives, when used as surfactants, show changes in micellar size and shape in response to concentration and environmental conditions. This understanding is crucial in the formulation of various industrial and pharmaceutical products, where the behavior of surfactants under different conditions can significantly impact the product's performance and stability (Băran et al., 2019).

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted on octaethylene glycol monodecyl ether, a related compound, providing insights into the absorption and distribution of such compounds in biological systems. This kind of research is vital for the development of drug delivery systems and for understanding the interactions of these compounds within the body (Kim et al., 2017).

Reversible Oxidation in Aqueous Solutions

Research on the oxidation properties of compounds like tellurophene, which is structurally similar to nonaethylene glycol monomethyl ether, demonstrates the potential of these compounds in fields like electrochemistry and materials science. Their reversible oxidation properties are significant for the development of sensors, batteries, and other electronic devices (McCormick et al., 2013).

Solid-Phase Microextraction and Chromatography

The use of nonaethylene glycol derivatives in solid-phase microextraction, especially in chromatographic techniques, has been explored. These compounds are effective in extracting both polar and non-polar analytes, demonstrating their utility in analytical chemistry for sample preparation and analysis (Yun, 2003).

安全和危害

When handling Nonaethylene Glycol Monomethyl Ether, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O10/c1-21-4-5-23-8-9-25-12-13-27-16-17-29-19-18-28-15-14-26-11-10-24-7-6-22-3-2-20/h20H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHAVLIDQNWEKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462861 | |

| Record name | Nonaethylene Glycol Monomethyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nonaethylene Glycol Monomethyl Ether | |

CAS RN |

6048-68-6 | |

| Record name | Nonaethylene Glycol Monomethyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

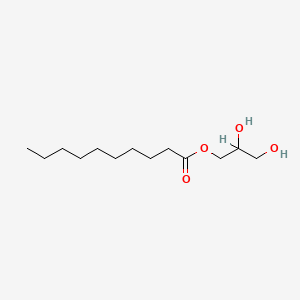

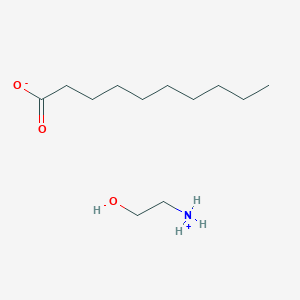

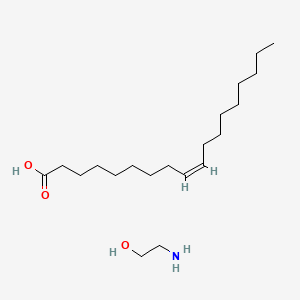

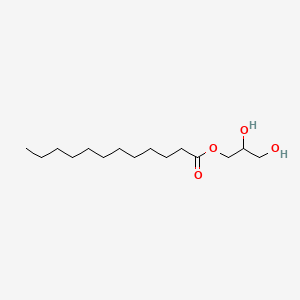

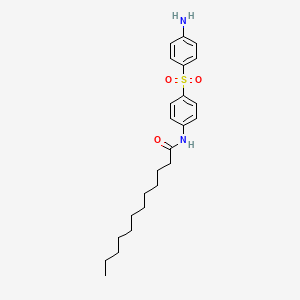

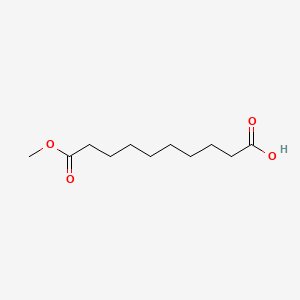

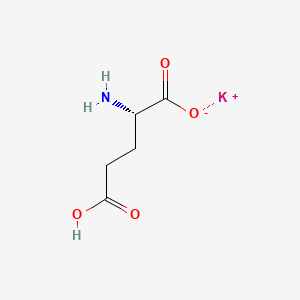

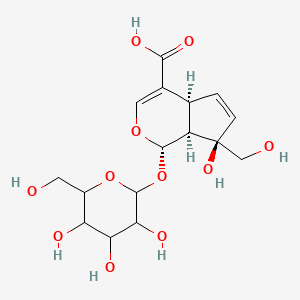

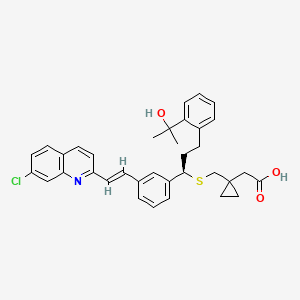

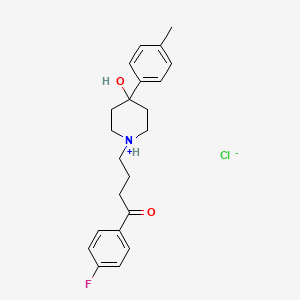

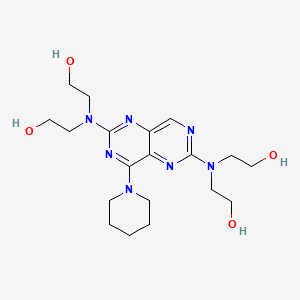

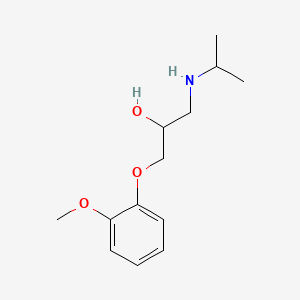

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。